2-{1-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole
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Overview
Description
2-{1-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core linked to a methoxyphenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common approach is to start with the preparation of the methoxyphenoxyethyl intermediate, which is then coupled with the benzodiazole core. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-{1-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{1-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function . The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{1-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or specificity in certain applications .
Properties
Molecular Formula |
C19H20N2O2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[1-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C19H20N2O2/c1-4-7-14-10-11-17(18(12-14)22-3)23-13(2)19-20-15-8-5-6-9-16(15)21-19/h4-6,8-13H,1,7H2,2-3H3,(H,20,21) |
InChI Key |
CKJRUDIDGWHWKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)OC3=C(C=C(C=C3)CC=C)OC |
Origin of Product |
United States |
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